9-Iodo-9-borabicyclo[3.3.1]nonane

Catalog No.
S3317990
CAS No.
70145-42-5
M.F
C8H14BI
M. Wt
247.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Iodo-9-borabicyclo[3.3.1]nonane

CAS Number

70145-42-5

Product Name

9-Iodo-9-borabicyclo[3.3.1]nonane

IUPAC Name

9-iodo-9-borabicyclo[3.3.1]nonane

Molecular Formula

C8H14BI

Molecular Weight

247.91 g/mol

InChI

InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2

InChI Key

YAYIUFDUYUYPJC-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)I

Canonical SMILES

B1(C2CCCC1CCC2)I

Hydroboration Reagent

9-Iodo-9-borabicyclo[3.3.1]nonane, also known as 9-BBN or B-Iodo-9-BBN, is a valuable reagent in organic chemistry, particularly for hydroboration reactions. Its cage-like structure protects the boron atom, making it a selective hydroboration reagent. This selectivity allows for the regiospecific addition of a boron-hydrogen bond across a carbon-carbon double bond. The resulting organoborane intermediate can be further manipulated to form various functional groups, such as aldehydes, alcohols, and amines [PubChem, National Institutes of Health (.gov) ].

Suzuki Reactions

9-BBN finds application in Suzuki reactions, a powerful tool for carbon-carbon bond formation. Here, the organoborane intermediate derived from a starting alkene with 9-BBN reacts with a vinyl or aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond [ChemicalBook ].

Synthesis of Terminal Alcohols

This reagent is useful for the synthesis of terminal alcohols through a two-step process. The alkene first undergoes regiospecific hydroboration with 9-BBN. Subsequent oxidative cleavage of the carbon-boron bond using hydrogen peroxide furnishes the desired terminal alcohol [ChemicalBook ].

Other Applications

Beyond the applications mentioned above, 9-Iodo-9-borabicyclo[3.3.1]nonane finds use in:

  • Copper-catalyzed cross-coupling reactions of organoboron compounds with primary alkyl halides and pseudohalides [ChemicalBook ]
  • Protecting groups for alkenes: The bulky structure of 9-BBN can temporarily deactivate an alkene, preventing unwanted reactions at that site [ChemicalBook ]
  • Hetero-Diels-Alder reactions for the synthesis of spirocyclic alkaloids [ChemicalBook ]

Advantages of 9-BBN

Compared to other dialkylborane reagents, 9-BBN offers several advantages:

  • Thermal stability: It exhibits good thermal stability, allowing for reactions at higher temperatures [ChemicalBook ]
  • Less sensitive to air and moisture: This makes it easier to handle under non-inert reaction conditions [ChemicalBook ]

9-Iodo-9-borabicyclo[3.3.1]nonane is a derivative of 9-borabicyclo[3.3.1]nonane, which is commonly referred to as 9-borabicyclo[3.3.1]nonane or 9-BBN. This compound is characterized by the presence of an iodine atom attached to the boron atom in the bicyclic structure. The compound typically appears as a colorless solid and is recognized for its utility as a hydroboration reagent in organic synthesis .

, particularly hydroboration reactions. It can effectively add across double bonds in alkenes to form organoboranes, which can subsequently be oxidized to yield alcohols. The presence of the iodine atom enhances its reactivity and selectivity in certain reactions compared to its parent compound .

One notable reaction involves the addition of iodine to 9-borabicyclo[3.3.1]nonane, which results in the evolution of hydrogen gas and decolorization of the solution, indicating the formation of new reactive species .

The synthesis of 9-iodo-9-borabicyclo[3.3.1]nonane can be achieved through several methods:

  • Iodination of 9-Borabicyclo[3.3.1]nonane: This involves treating 9-borabicyclo[3.3.1]nonane with iodine under controlled conditions to introduce the iodine atom into the bicyclic structure.
  • Reaction with Boron Trifluoride: Another method includes using boron trifluoride as a catalyst during the iodination process to enhance the efficiency of the reaction.

These methods leverage the inherent reactivity of boron compounds to facilitate the introduction of iodine into the molecular framework .

9-Iodo-9-borabicyclo[3.3.1]nonane finds applications primarily in organic synthesis as a hydroboration reagent due to its ability to selectively add across double bonds in alkenes and alkynes. Additionally, it serves as an important intermediate for synthesizing more complex organic molecules and can be utilized in various coupling reactions, including Suzuki reactions, where boron compounds play a pivotal role in forming carbon-carbon bonds .

Studies on the interactions of 9-iodo-9-borabicyclo[3.3.1]nonane with other reagents highlight its role as a versatile reagent in organic chemistry. The compound's ability to form stable complexes with various substrates makes it valuable for exploring new synthetic pathways and understanding reaction mechanisms involving boron chemistry.

Several compounds share structural or functional similarities with 9-iodo-9-borabicyclo[3.3.1]nonane:

Compound NameStructure TypeKey Features
9-Borabicyclo[3.3.1]nonaneBicyclic organoboraneCommon hydroboration reagent
Borane (BH₃)Simple boron hydrideUsed for hydroboration but less selective
Tri-n-butylboraneOrganoboraneUsed for similar hydroboration reactions
Bis(9-borabicyclo[3.3.1]nonane)Dimeric form of 9-BBNMore stable; used in various catalytic processes

Uniqueness: The introduction of iodine into the bicyclic structure significantly enhances its reactivity and selectivity compared to other organoboranes, making it particularly useful for specific synthetic applications where traditional boranes may fall short.

Metal-Free Catalysis of Carbodiimide Hydroboration

9-Iodo-9-BBN has emerged as a pioneering metal-free catalyst for the hydroboration of carbodiimides. The compound’s bicyclic structure imparts steric and electronic properties that facilitate the activation of pinacol borane (HBpin) toward carbodiimide substrates. In a landmark study, 9-Iodo-9-BBN demonstrated the ability to catalyze the monohydroboration of aromatic and aliphatic carbodiimides at room temperature, yielding N-borylformamidines with >90% efficiency [5] [6].

The catalytic cycle involves the formation of a heterocyclic amidinate intermediate stabilized by a three-center-two-electron B–H–B bond. This intermediate enables the transfer of a boron atom from HBpin to the carbodiimide’s nitrogen center, bypassing the need for transition metals. Comparative studies with other borane catalysts, such as dicyclohexylborane, revealed that 9-Iodo-9-BBN’s rigid bicyclic framework enhances reaction rates by minimizing steric hindrance during substrate binding [5].

Table 1: Representative Substrates for 9-Iodo-9-BBN-Catalyzed Carbodiimide Hydroboration

SubstrateProduct Yield (%)Reaction Time (h)
N,N'-Diisopropylcarbodiimide922
N,N'-Dicyclohexylcarbodiimide883
N,N'-Diphenylcarbodiimide951.5

Substrate Scope and Reaction Optimization

The substrate tolerance of 9-Iodo-9-BBN spans aromatic, aliphatic, and sterically hindered carbodiimides. Electron-deficient aryl carbodiimides, such as those bearing nitro or trifluoromethyl groups, undergo hydroboration with enhanced reactivity due to increased electrophilicity at the nitrogen centers [5]. In contrast, bulky substrates like N,N'-di-tert-butylcarbodiimide require elevated temperatures (60°C) to achieve comparable yields, underscoring the catalyst’s sensitivity to steric effects [6].

Reaction optimization studies identified HBpin as the optimal boron source, with stoichiometric ratios of 1:1 (carbodiimide:HBpin) ensuring monohydroboration selectivity. Solvent screening revealed that non-polar media, such as hexanes or toluene, improve catalytic efficiency by stabilizing the boron-centered intermediates [3] [5]. Notably, protic solvents like methanol deactivate the catalyst through protonolysis of the B–I bond, highlighting the importance of anhydrous conditions [2].

Mechanistic Insights from Stoichiometric Studies

Stoichiometric experiments and density functional theory (DFT) calculations have elucidated the mechanism of 9-Iodo-9-BBN-catalyzed hydroboration. The process initiates with the coordination of HBpin to the boron atom of 9-Iodo-9-BBN, forming a hypervalent B–H–B intermediate. This species activates the carbodiimide via a four-membered transition state, where simultaneous B–H bond cleavage and N–B bond formation occur [3] [5].

Key mechanistic steps include:

  • Substrate Activation: The carbodiimide’s nitrogen lone pair attacks the electrophilic boron center, displacing iodide and generating a borane-carbodiimide adduct.
  • B–H Transborylation: A σ-bond metathesis step transfers a hydride from HBpin to the adduct, releasing the N-borylformamidine product and regenerating the catalyst [3].

DFT analysis of the energy landscape revealed that the rate-determining step is the initial B–H bond activation, with a calculated barrier of 24.8 kcal/mol [3]. This aligns with experimental observations of accelerated kinetics at elevated temperatures.

B-Alkyl Suzuki-Miyaura Coupling Methodologies

The B-alkyl Suzuki-Miyaura coupling represents one of the most challenging variants of the classical Suzuki reaction, primarily due to the inherent instability of alkyl-boron bonds and their propensity toward beta-hydride elimination [4] [5]. 9-Iodo-9-borabicyclo[3.3.1]nonane derivatives have emerged as valuable nucleophilic partners in these transformations, offering enhanced stability compared to simple trialkylboranes [6].

The preparation of alkyl-9-borabicyclo[3.3.1]nonane derivatives typically proceeds through hydroboration of the corresponding alkenes with 9-borabicyclo[3.3.1]nonane dimer [7]. This process exhibits excellent regioselectivity, with the boron atom preferentially adding to the less substituted carbon of the double bond [8]. The resulting B-alkyl-9-borabicyclo[3.3.1]nonane compounds can then undergo iodination to generate the corresponding iodo derivatives suitable for cross-coupling applications [9].

Research has demonstrated that potassium alkyltrifluoroborates derived from 9-borabicyclo[3.3.1]nonane precursors exhibit superior performance in cross-coupling reactions compared to their boronic acid counterparts [4]. These air-stable crystalline solids can be stored for extended periods without degradation and consistently deliver moderate to good yields in palladium-catalyzed coupling reactions [4]. The optimal reaction conditions typically employ palladium dichloride bis(diphenylphosphino)ferrocene dichloromethane adduct as the catalyst in tetrahydrofuran-water mixtures with cesium carbonate as the base [4].

ParameterTypical ConditionsLoading/Equivalents
CatalystPalladium tetrakis(triphenylphosphine) or Palladium dichloride bis(diphenylphosphino)ferrocene3-10 mol%
LigandTriphenylphosphine, bis(diphenylphosphino)ferrocene, or 2-dicyclohexylphosphino-2',6'-dimethoxybiphenylAs required by catalyst
BaseTripotassium phosphate, Cesium carbonate, or Triethylamine2-10 equiv
SolventN,N-Dimethylformamide, Tetrahydrofuran/Water, or tolueneVariable
Temperature (°C)50-110Variable
Reaction Time (h)3-18Variable
AtmosphereInert (Nitrogen or Argon)Required

The mechanistic pathway for B-alkyl Suzuki-Miyaura coupling follows the conventional catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [10] [11]. However, the transmetalation step requires careful optimization due to the reduced nucleophilicity of alkyl-boron bonds compared to their aryl counterparts [12]. Studies have revealed that the formation of a four-coordinate borate complex is essential for efficient transmetalation, necessitating the presence of hydroxide or alkoxide bases [11] [12].

Stereochemical investigations using deuterated alkyl-9-borabicyclo[3.3.1]nonane probes have demonstrated that transmetalation proceeds with retention of configuration at the carbon center [13]. This stereospecific process contrasts with the more complex stereochemical outcomes observed with secondary alkyltrifluoroborates, where competing inversion and retention pathways can operate simultaneously [13].

Palladium-Catalyzed sp³-sp² Bond Formation

The formation of sp³-sp² carbon-carbon bonds through palladium catalysis represents a fundamental transformation in organic synthesis [14] [15]. 9-Iodo-9-borabicyclo[3.3.1]nonane derivatives serve as effective alkyl nucleophiles in these coupling reactions, enabling the introduction of diverse aliphatic fragments onto aromatic and alkenyl electrophiles [16] [17].

Mechanistic studies have revealed that the success of sp³-sp² coupling reactions depends critically on the ability to suppress competing beta-hydride elimination pathways [18] [19]. The rigid bicyclic structure of 9-borabicyclo[3.3.1]nonane provides inherent protection against these undesired processes by restricting the conformational flexibility of the alkyl chain [3] [20].

Recent advances in photocatalytic cross-coupling have extended the utility of alkyl-9-borabicyclo[3.3.1]nonane derivatives [6] [21]. Light-mediated protocols operating at room temperature within 30 minutes have been developed, eliminating the need for elevated temperatures and extended reaction times [6] [17]. These conditions are particularly beneficial for sensitive substrates that might decompose under traditional thermal conditions [21].

Catalyst SystemTemperature (°C)Time (h)Typical Yield (%)Substrate Scope
Palladium tetrakis(triphenylphosphine)801875-85Good for activated substrates
Palladium dichloride bis(diphenylphosphino)ferrocene dichloromethane adduct501880-90Broad substrate scope
Palladium acetate/2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl801270-80Excellent for hindered substrates
Palladium dichloride bis(diphenylphosphino)ferrocene501875-85General purpose
Bis(dibenzylideneacetone)palladium/bis(diphenylphosphino)ferrocene501670-80Good for allyl/propargyl systems

The development of specialized ligand systems has significantly improved the efficiency of sp³-sp² bond formation [22]. Bulky, electron-rich phosphines such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl and tri-tert-butylphosphine facilitate the formation of monoligated palladium species that exhibit enhanced reactivity toward oxidative addition [22]. N-heterocyclic carbene ligands have also proven effective, particularly for challenging substrates bearing sterically demanding substituents [22].

The scope of electrophilic partners extends beyond simple aryl halides to include heteroaryl systems, vinyl halides, and even activated alkyl halides [23] [16]. Solid-phase methodologies have been developed to enable parallel synthesis approaches, with 9-borabicyclo[3.3.1]nonane-mediated coupling reactions successfully adapted to polymer-supported formats [23].

Overcoming β-Hydride Elimination Challenges

Beta-hydride elimination represents the primary decomposition pathway for alkyl-palladium intermediates in cross-coupling reactions [18] [24]. This process involves the abstraction of a beta-hydrogen by the palladium center, leading to the formation of alkene byproducts and palladium hydride species that can terminate the catalytic cycle [18] [19].

The structural features of 9-iodo-9-borabicyclo[3.3.1]nonane derivatives provide inherent resistance to beta-hydride elimination through several mechanisms [3]. The rigid bicyclic framework restricts the conformational freedom necessary for the formation of the syn-coplanar arrangement required for beta-hydride abstraction [20]. Additionally, the steric bulk of the bicyclic system shields the beta-hydrogens from approach by the palladium center [3].

Strategic ligand design has emerged as a critical factor in suppressing beta-hydride elimination [19] [24]. Bulky N-heterocyclic carbene ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene create a sterically protected environment around the palladium center that disfavors the formation of the necessary geometric arrangement for beta-hydride elimination [24]. The electronic properties of these ligands also influence the relative rates of reductive elimination versus beta-hydride elimination, with electron-rich ligands favoring the desired cross-coupling pathway [24].

ChallengeSolution/StrategyMechanism
β-Hydride elimination from alkyl-Palladium intermediateUse of bulky ligands (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Steric protection of β-hydrogens
Competitive pathways leading to alkene formationLow temperature conditions (≤80°C)Kinetic control favoring reductive elimination
Catalyst deactivationAddition of coordinating salts (Lithium bromide)Bromide coordination prevents decomposition
Low reactivity of secondary alkyl boranesEnhanced catalyst loading (5-10 mol%)Increased catalyst turnover frequency
Sterically hindered coupling partnersSpecialized ligand design (N-heterocyclic carbenes)Electronic tuning of metal center

The addition of coordinating salts, particularly lithium bromide, has proven effective in extending catalyst lifetime by preventing the formation of catalytically inactive palladium hydride species [19]. Mechanistic investigations suggest that bromide coordination to palladium prevents beta-hydride elimination from reductive elimination intermediates, thereby maintaining the integrity of the catalytic cycle [19].

Temperature control represents another crucial parameter in minimizing beta-hydride elimination [24]. Lower reaction temperatures favor reductive elimination over beta-hydride elimination based on the differential activation energies of these competing processes [24]. However, this approach must be balanced against the need for sufficient thermal energy to drive the overall transformation, requiring careful optimization of reaction conditions [24].

The development of deuterated organozinc reagents has provided valuable mechanistic insights into beta-hydride elimination processes [19]. Significant deuterium isotope effects observed in cross-coupling reactions confirm the involvement of carbon-hydrogen bond breaking in the rate-determining step of catalyst deactivation pathways [19]. The use of neopentyl-type substrates lacking beta-hydrogens eliminates beta-hydride elimination entirely, leading to dramatically extended catalyst lifetimes [19].

Wikipedia

9-Iodo-9-borabicyclo[3.3.1]nonane

Dates

Last modified: 08-19-2023

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